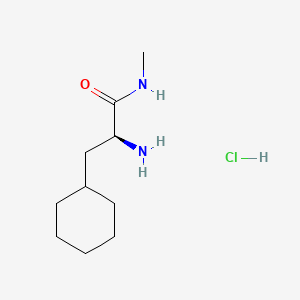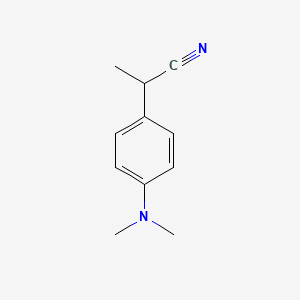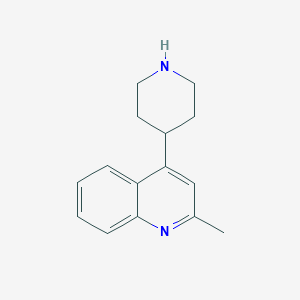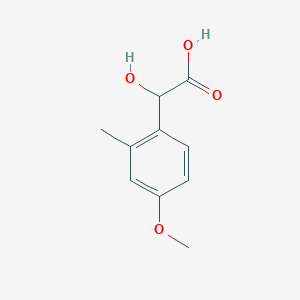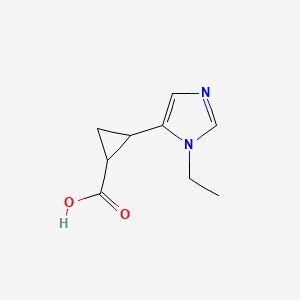
2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring substituted with a carboxylic acid group and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an imidazole derivative. The reaction typically involves the use of a diazo compound and a transition metal catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring.
-
Cyclopropanation Reaction
Starting Material: 1-ethyl-1H-imidazole
Reagents: Diazo compound (e.g., diazomethane), transition metal catalyst (e.g., rhodium acetate)
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.
-
Carboxylation
Starting Material: 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane
Reagents: Carbon dioxide (CO₂), base (e.g., sodium hydroxide)
Conditions: The reaction is conducted under high pressure of CO₂, typically at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding imidazole N-oxides.
Reagents: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Conditions: Typically carried out at room temperature.
-
Reduction: : The carboxylic acid group can be reduced to an alcohol.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃)
Conditions: The reaction is usually performed under anhydrous conditions.
-
Substitution: : The imidazole ring can undergo electrophilic substitution reactions.
Reagents: Electrophiles such as alkyl halides or acyl chlorides
Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of imidazole N-oxides
Reduction: Formation of 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-methanol
Substitution: Formation of substituted imidazole derivatives
科学的研究の応用
2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its imidazole moiety.
Industrial Applications: It is used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
- 2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid
- 2-(1-ethyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid
- 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-methanol
Uniqueness
2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of a cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-(3-ethylimidazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-5-10-4-8(11)6-3-7(6)9(12)13/h4-7H,2-3H2,1H3,(H,12,13) |
InChIキー |
ULTHHMGFVDAVNO-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC=C1C2CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







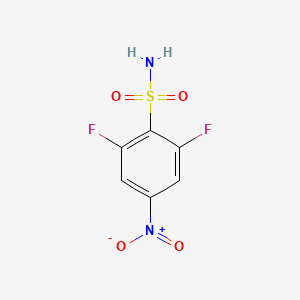
![2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)

